molecular formula C18H12ClF4N3OS B2372759 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-66-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2372759
CAS No.: 688336-66-5
M. Wt: 429.82
InChI Key: DPKCXMQSAIHAOS-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that contains multiple functional groups, including chloro, trifluoromethyl, fluorophenyl, and imidazole moieties

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without more information, it’s impossible to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s impossible to provide a detailed safety analysis .

Future Directions

The study of new compounds is a key part of advancing scientific knowledge. If this compound has not been widely studied, it could potentially be an area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of chloro, trifluoromethyl, and fluorophenyl groups enhances its stability, lipophilicity, and potential bioactivity compared to other similar compounds .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF4N3OS/c19-14-6-1-11(18(21,22)23)9-15(14)25-16(27)10-28-17-24-7-8-26(17)13-4-2-12(20)3-5-13/h1-9H,10H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKCXMQSAIHAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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